WZ4002

Descripción

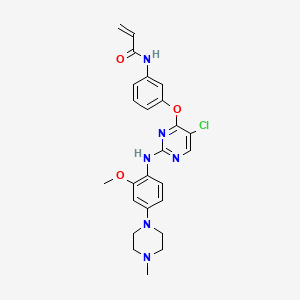

EGFR Mutant-selective Inhibitor this compound is an inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, EGFR mutant-selective inhibitor this compound specifically targets, binds to and inhibits EGFR T790M, which prevents EGFR T790M mutant-mediated signaling and leads to cell death in EGFR T790M mutant-expressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTRLTNMFYIYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153230 | |

| Record name | WZ-4002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213269-23-8 | |

| Record name | WZ-4002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WZ-4002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WZ-4002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WZ4002: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the chemical structure, properties, and biological activity of the mutant-selective EGFR inhibitor, WZ4002.

Abstract

This compound is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a pyrimidine-based compound designed to covalently bind to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is key to its potent and sustained inhibitory activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[3-[[5-chloro-2-[[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]prop-2-enamide | [1][2][3] |

| Chemical Formula | C₂₅H₂₇ClN₆O₃ | [1][3][4] |

| Molecular Weight | 494.98 g/mol | [1][2][4] |

| CAS Number | 1213269-23-8 | [4] |

| SMILES | COC1=C(C=CC(N2CCN(CC2)C)=C1)NC3=NC=C(C(OC4=CC(NC(C=C)=O)=CC=C4)=N3)Cl | [5] |

| Solubility | Soluble to 10 mM in DMSO. Soluble in DMF (50 mg/ml) and Ethanol (1 mg/ml). | [3][4] |

| Storage | Store at -20°C. | [4] |

| Purity | ≥98% | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a third-generation EGFR inhibitor, exhibiting high selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[6] This selectivity is crucial for minimizing the toxicities associated with first and second-generation EGFR TKIs, which also inhibit WT EGFR.[7]

The primary molecular target of this compound is the EGFR kinase domain. It forms a covalent bond with cysteine 797 (Cys797) located in the ATP-binding site.[8][9] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][8][10] this compound is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generations of EGFR inhibitors, as well as activating mutations such as L858R and exon 19 deletions.[5][10][11]

Biological Activity and Efficacy

The biological activity of this compound has been extensively characterized in both in vitro and in vivo models.

In Vitro Potency

This compound demonstrates potent inhibitory activity against various EGFR mutants, as measured by IC₅₀ values in both enzymatic and cell-based assays.

Table 2: In Vitro IC₅₀ Values of this compound

| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

| EGFR L858R | Cell Proliferation | 2 | [5][10] |

| EGFR L858R/T790M | Cell Proliferation | 8 | [2][4][5][10] |

| EGFR E746_A750 del | Cell Proliferation | 3 | [5][10] |

| EGFR E746_A750 del/T790M | Cell Proliferation | 2 | [5][10] |

| Wild-Type EGFR | Cell Proliferation | >1000 | [8] |

| H1975 (L858R/T790M) | Cell Proliferation | 47 | [9] |

| HCC827 (del E746-A750) | Cell Proliferation | 7 | [10] |

In Vivo Efficacy

In vivo studies using mouse xenograft models of NSCLC have shown that this compound leads to significant tumor regression. Oral administration of this compound effectively inhibits the phosphorylation of EGFR, AKT, and ERK1/2 in tumor tissues.[4][8]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Cell Seeding: Seed NSCLC cells (e.g., H1975, HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

EGFR Kinase (HTRF) Assay

This biochemical assay measures the ability of this compound to inhibit the kinase activity of recombinant EGFR.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant EGFR (e.g., T790M/L858R mutant), biotinylated substrate peptide, and ATP.

-

Compound Addition: Add serial dilutions of this compound to the wells of a low-volume 384-well plate.

-

Kinase Reaction: Add the recombinant EGFR enzyme and the substrate peptide to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding an EDTA-containing detection buffer. Add the HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin).

-

Incubation: Incubate in the dark at room temperature for 60 minutes.

-

Signal Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the emission signals and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.

-

Cell Treatment and Lysis: Plate cells and treat with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Xenograft Study

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ H1975 cells (harboring the L858R/T790M mutation) resuspended in Matrigel into the flank of athymic nude mice.

-

Tumor Growth: Monitor tumor growth by caliper measurements.

-

Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle (10% NMP, 90% PEG300) daily by oral gavage.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).

-

Data Analysis: Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups.

Resistance Mechanisms

Despite the effectiveness of this compound against the T790M mutation, acquired resistance can still emerge. The most commonly reported mechanism of resistance to third-generation EGFR inhibitors, including this compound, is the acquisition of a tertiary mutation in the EGFR kinase domain, C797S.[12][13] This mutation prevents the covalent binding of this compound to the Cys797 residue. Other resistance mechanisms may involve the activation of bypass signaling pathways.[13][14]

Conclusion

This compound is a valuable research tool and a prototypical third-generation EGFR inhibitor that has significantly advanced our understanding of targeting EGFR resistance mutations in NSCLC. Its high potency and selectivity for mutant EGFR have paved the way for the development of clinically approved drugs with similar mechanisms of action. The technical information and detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation inhibitors to overcome acquired resistance.

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. EGFR (EGFR) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of this compound analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 12. mesoscale.com [mesoscale.com]

- 13. benchchem.com [benchchem.com]

- 14. Hydrogel-based protein array for quantifying EGF receptor (EGFR) activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

WZ4002: A Deep Dive into its Selectivity Profile Against EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of WZ4002, a potent, irreversible, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant promise in overcoming resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.

Executive Summary

This compound exhibits a remarkable selectivity for EGFR activating mutations, including the gatekeeper T790M mutation, while displaying significantly lower potency against wild-type (WT) EGFR.[1][2] This differential activity is crucial for minimizing the dose-limiting toxicities associated with non-selective EGFR inhibition.[3] This document details the quantitative inhibitory profile of this compound against a panel of EGFR variants, outlines the experimental methodologies used to determine this selectivity, and provides visual representations of its mechanism of action and the relevant signaling pathways.

Quantitative Inhibitory Profile of this compound

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) against various EGFR mutants and WT EGFR. The data, compiled from multiple in vitro studies, is summarized below.

| EGFR Genotype | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Activating Mutations | ||||

| L858R | 2 | 8.5 | BaF3 Cell Proliferation | [4][5] |

| delE746_A750 | 2-3 | 5 | BaF3 Cell Proliferation / Kinase Assay | [4][5] |

| Resistance Mutations | ||||

| L858R/T790M | 8 | 1.8 | BaF3 Cell Proliferation / Kinase Assay | [4][5] |

| delE746_A750/T790M | 2-6 | - | BaF3 Cell Proliferation | [4][5] |

| T790M | - | 4 | Kinase Assay | [6] |

| Wild-Type | ||||

| WT EGFR | 100-fold less potent than against mutant EGFR | 13.6 | Cell-based phosphorylation / Kinase Assay | [1][4] |

| Other Kinases | ||||

| ERBB2 (HER2) | 32 | - | Cell-based phosphorylation | [4] |

Key Observations:

-

This compound demonstrates high potency against the primary activating mutations L858R and delE746_A750.[4][5]

-

Crucially, it retains potent activity against the T790M resistance mutation, both alone and in combination with activating mutations.[4][5]

-

The selectivity window between mutant and WT EGFR is significant, with this compound being up to 100-fold more potent against mutant forms.[1] This is a key characteristic that contributes to its favorable therapeutic index.

-

While potent against EGFR mutants, this compound shows significantly less activity against other related kinases like ERBB2.[4]

Mechanism of Action: Covalent Inhibition

This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent modification permanently inactivates the enzyme, leading to a sustained inhibition of downstream signaling pathways.

The anilinopyrimidine scaffold of this compound is designed to be an intrinsically better fit for the ATP-binding pocket of the T790M mutant, where the bulkier methionine residue at position 790 would otherwise cause steric hindrance for first and second-generation inhibitors.[1] The crystal structure of this compound in complex with EGFR T790M confirms its binding mode within the active conformation of the kinase.[1][7]

EGFR Signaling and this compound Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. This compound effectively inhibits the phosphorylation of EGFR, AKT, and ERK1/2 in NSCLC cell lines harboring EGFR mutations.[1][4]

Resistance to this compound

Despite its effectiveness, acquired resistance to this compound can emerge. The most well-characterized resistance mechanism is the acquisition of a tertiary mutation at the Cys797 residue, most commonly C797S.[3][8] This mutation prevents the covalent binding of this compound, rendering it ineffective. Other mutations, such as L718Q and L844V, which are in direct contact with the inhibitor, can also confer resistance by sterically hindering its binding.[3][8]

Experimental Protocols

The determination of this compound's selectivity profile relies on a combination of biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of this compound on purified EGFR kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT and various mutants) are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP and MgCl2.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of the EGFR enzyme.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Homogeneous Time-Resolved Fluorescence (HTRF): Using a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled substrate.

-

Coupled Enzyme Assay: Coupling the production of ADP to a detectable signal, such as the oxidation of NADH.[4]

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines harboring different EGFR mutations.

Methodology:

-

Cell Culture: NSCLC cell lines (e.g., HCC827, H1975) or Ba/F3 cells engineered to express specific EGFR mutants are cultured in appropriate media.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[4]

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated to allow viable cells to convert the MTS tetrazolium salt into a formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Western Blotting

Objective: To analyze the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: EGFR-mutant cells are treated with this compound for a specific duration, followed by cell lysis to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, etc.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect of this compound.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of mutant EGFR, including the clinically important T790M resistance mutation. Its favorable selectivity profile, characterized by potent inhibition of mutant EGFR and sparing of WT EGFR, underscores its potential as a therapeutic agent in NSCLC. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation EGFR inhibitors designed to overcome emerging resistance mechanisms.

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

WZ4002: A Preclinical Technical Guide to Pharmacokinetics and Pharmacodynamics

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It was specifically designed to target the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC).[3] Unlike earlier inhibitors, this compound demonstrates significant selectivity for EGFR mutants (including T790M) over wild-type (WT) EGFR, promising a wider therapeutic window and reduced toxicity.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its mechanism of action, efficacy in various models, and the emergence of resistance.

Pharmacokinetics: Absorption, Distribution, and Bioavailability

A key aspect of preclinical evaluation is understanding a compound's pharmacokinetic profile. Studies in mice have characterized the absorption and bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Source |

| Oral Bioavailability | 24% | Mouse | [4] |

| Peak Plasma Concentration (Cmax) | 429 ng/mL | Mouse | [4] |

| Half-life (t½) | 2.5 hours | Mouse | [4] |

Experimental Protocols: Pharmacokinetic Analysis

-

Animal Model: The pharmacokinetic properties of this compound were determined in mouse models.[4]

-

Administration: While specific administration details for the PK study are not fully detailed in the provided results, efficacy studies typically involve oral gavage.[5][6][7]

-

Sample Analysis: Plasma concentrations of this compound were measured over time to determine key PK parameters such as bioavailability, Cmax, and half-life.[4]

Mechanism of Action and Signal Transduction

This compound exerts its inhibitory effect through covalent modification of the EGFR kinase domain. Its anilinopyrimidine scaffold is designed to fit optimally within the ATP-binding pocket of the T790M mutant kinase.[4]

-

Covalent Binding: this compound contains an acrylamide group that forms an irreversible covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[4][8] This permanent binding inactivates the enzyme.

-

T790M Selectivity: The structure of this compound, particularly the chlorine substituent on the pyrimidine ring, makes favorable hydrophobic contact with the mutant methionine gatekeeper residue (Met790).[4] This interaction is less optimal with the smaller threonine residue present in WT EGFR, contributing to its mutant selectivity.[4][9]

-

Downstream Signaling Inhibition: By inhibiting EGFR phosphorylation, this compound effectively blocks downstream signaling cascades critical for tumor cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[2][4][10]

Pharmacodynamics and In Vivo Efficacy

The pharmacodynamic effects of this compound have been demonstrated in various preclinical models, showing potent inhibition of its target and significant anti-tumor activity.

Table 2: Pharmacodynamic Effects of this compound in Preclinical Models

| Effect | Biomarker/Measurement | Model | Finding | Source |

| Target Engagement | Inhibition of EGFR Phosphorylation | EGFR T790M Murine Models | Effective inhibition at doses of 2.5 mg/kg and 25 mg/kg. | [4][11] |

| Downstream Signaling | Inhibition of AKT and ERK1/2 Phosphorylation | EGFR T790M Murine Models | Effective inhibition observed. | [2][4] |

| Proliferation | Ki67 Staining | EGFR T790M Murine Models | Significant decrease in Ki67 positive cells. | [4] |

| Apoptosis | TUNEL Assay | EGFR T790M Murine Models | Significant increase in TUNEL positive cells. | [4] |

| Anti-tumor Efficacy | Tumor Volume Regression | EGFR T790M Murine Models | Significant tumor regression after 2 weeks of treatment. | [2][4] |

| Anti-tumor Efficacy | Tumor Regression | PC9GR & H1975 Xenografts | Combination with cetuximab was more effective than single agents and led to tumor cures. | [12] |

Experimental Protocols: In Vivo Pharmacodynamics and Efficacy

-

Animal Models: Studies utilized genetically engineered mouse models (GEMMs) expressing lung tumors driven by specific EGFR mutations, such as EGFR delE746_A750/T790M or EGFR L858R/T790M.[4][11] Xenograft models using human NSCLC cell lines like H1975 (EGFR L858R/T790M) and PC9GR (EGFR Del 19/T790M) were also employed.[12][13]

-

Drug Administration: For pharmacodynamic studies, mice were administered this compound or vehicle. One protocol involved two doses (e.g., 2.5 mg/kg or 25 mg/kg) separated by 16 hours.[4][11] For longer-term efficacy studies, treatment was administered daily for a period of two weeks or more.[2][4][13]

-

Tumor Analysis:

-

Immunoblotting: Lung tumor tissues were lysed and analyzed via western blot to detect the phosphorylation status of EGFR, AKT, and ERK1/2.[4][11]

-

Immunohistochemistry (IHC): Tumor sections were stained for markers of proliferation (Ki67) and apoptosis (TUNEL assay).[4][11]

-

Tumor Volume Measurement: Tumor growth and regression were monitored, often using Magnetic Resonance Imaging (MRI) or caliper measurements for xenografts.[4][11][13]

-

Mechanisms of Acquired Resistance

Despite the efficacy of third-generation inhibitors like this compound, acquired resistance can emerge in preclinical models. Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.

-

On-Target Resistance (EGFR Mutations): The most significant resistance mechanism involves a mutation at the Cys797 residue, C797S, which prevents the covalent binding of irreversible inhibitors like this compound.[8][14] Other EGFR mutations, such as L718Q and L844V, have also been shown to confer resistance to this compound.[14]

-

Bypass Pathway Activation: Resistance can occur through the activation of alternative signaling pathways that bypass the need for EGFR. This includes:

-

RAS/MAPK Pathway Activation: Amplification of MAPK1 or copy number gains in NRAS or KRAS can lead to resistance.[10][15]

-

IGF1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has been identified as a resistance mechanism in this compound-resistant PC9 cells.[16][17]

-

Conclusion

This compound has demonstrated a compelling preclinical profile as a potent and selective inhibitor of T790M-mutant EGFR. Its pharmacokinetic properties, including oral bioavailability, support in vivo administration. Pharmacodynamic studies confirm robust on-target inhibition of EGFR signaling, leading to decreased proliferation, increased apoptosis, and significant tumor regression in relevant murine models. While the emergence of on-target mutations like C797S and activation of bypass signaling pathways present clinical challenges, the detailed preclinical investigation of this compound has provided invaluable insights into the biology of EGFR-mutant lung cancer and has paved the way for the development of subsequent generations of EGFR inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

WZ4002: Preclinical Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer Cell Lines

An In-depth Technical Guide on Initial Investigational Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of WZ4002, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cell lines. This compound was specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Efficacy of this compound

This compound has demonstrated potent and selective inhibitory activity against lung cancer cell lines harboring activating EGFR mutations, including those with the acquired T790M resistance mutation. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key initial studies.

Table 1: In Vitro IC50 Values of this compound in Various Lung Cancer Cell Lines and Engineered Ba/F3 Cells

| Cell Line | EGFR Genotype | IC50 (nM) | Reference |

| NSCLC Cell Lines | |||

| H1975 | L858R/T790M | 8 | [1][2] |

| PC9 GR | del E746_A750/T790M | 3 | [2] |

| HCC827 | del E746_A750 | 3 | [2] |

| Engineered Ba/F3 Cells | |||

| Ba/F3 | EGFR L858R | 2 | [2] |

| Ba/F3 | EGFR L858R/T790M | 8 | [2] |

| Ba/F3 | EGFR del E746_A750 | 3 | [2] |

| Ba/F3 | EGFR del E746_A750/T790M | 2 | [2] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative IC50 Values of this compound and Other EGFR Inhibitors

| Cell Line/Genotype | This compound IC50 (nM) | Quinazoline-based Inhibitors (e.g., CL-387,785) IC50 (nM) | Potency Fold Difference (approx.) | Reference |

| EGFR T790M mutants | 2 - 8 | > 500 | 30-100x more potent | [1] |

| Wild-Type EGFR | > 200 | 5 - 20 | Up to 100x less potent | [1] |

These data highlight the dual properties of this compound: potent inhibition of the T790M resistance mutant and significant sparing of wild-type EGFR, suggesting a wider therapeutic window and potentially reduced toxicity compared to earlier generation inhibitors[1][3].

Core Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound's efficacy.

Cell Lines and Culture

-

Human NSCLC Cell Lines:

-

H1975: Harbors both the L858R activating mutation and the T790M resistance mutation[4].

-

HCC827: Contains an exon 19 deletion (del E746_A750) and is sensitive to first-generation TKIs[4].

-

PC9 GR: A gefitinib-resistant cell line derived from PC9, harboring the del E746_A750 and the acquired T790M mutation[1].

-

-

Engineered Cell Lines:

-

Ba/F3 cells: An IL-3 dependent murine pro-B cell line, engineered to express various human EGFR mutations, allowing for the specific assessment of inhibitor effects on each mutant form[1].

-

-

Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

The anti-proliferative effects of this compound were primarily quantified using MTS assays.

Western Blotting for Signaling Pathway Analysis

Western blotting was used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.

-

Protocol:

-

Cells were treated with varying concentrations of this compound for a specified period (e.g., 16 hours)[1].

-

For some experiments, cells were stimulated with EGF (e.g., 10 ng/mL) for 15 minutes prior to lysis to assess inhibition of ligand-induced phosphorylation[1].

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mechanism of Action and Signaling Pathways

This compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain[1][5]. This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of WZ4002 on Downstream Signaling Pathways: AKT and ERK

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZ4002 is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the molecular effects of this compound on the critical downstream signaling pathways, phosphatidylinositol 3-kinase (PI3K)/AKT and RAS/RAF/MEK/ERK (MAPK). By elucidating the mechanism of action and potential resistance pathways, this document aims to equip researchers and drug development professionals with the necessary knowledge to advance the study and application of next-generation EGFR inhibitors. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably NSCLC. While EGFR TKIs have revolutionized the treatment landscape for EGFR-mutant NSCLC, the emergence of acquired resistance, frequently mediated by the T790M "gatekeeper" mutation, presents a significant clinical challenge.

This compound was developed as a mutant-selective, irreversible EGFR inhibitor that covalently binds to Cys797 in the ATP-binding pocket of EGFR.[2][3] This covalent modification allows for potent inhibition of EGFR, including the T790M mutant, while sparing wild-type (WT) EGFR, thereby potentially reducing off-target toxicities.[4][5] The inhibition of mutant EGFR by this compound leads to the downregulation of its downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell survival and proliferation.[4]

Mechanism of Action: Inhibition of AKT and ERK Signaling

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of mutant EGFR, which in turn blocks the phosphorylation and activation of key downstream signaling molecules. The increased cellular potency of this compound correlates with the inhibition of EGFR, AKT, and ERK1/2 phosphorylation in NSCLC cell lines.[4][6]

The EGFR-AKT Signaling Pathway

Upon activation, EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound, by inhibiting the initial EGFR activation step, effectively abrogates this entire cascade.

The EGFR-ERK Signaling Pathway

Activated EGFR also recruits adaptor proteins such as Grb2 and Shc, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade, activating RAF, MEK, and finally ERK (also known as MAPK).[7] Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival. This compound's inhibition of EGFR prevents the initiation of this signaling cascade.

Quantitative Data: this compound Inhibition of EGFR and Downstream Pathways

The following tables summarize the in vitro potency of this compound against various EGFR genotypes and its effect on cell viability in different NSCLC cell lines.

| EGFR Genotype | IC50 (nM) | Reference |

| EGFRL858R | 2 | [6] |

| EGFRL858R/T790M | 8 | [6] |

| EGFRE746_A750 | 3 | [6] |

| EGFRE746_A750/T790M | 2 | [6] |

Table 1: In vitro inhibitory activity of this compound against different EGFR genotypes. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against common activating and resistance mutations in EGFR.

| Cell Line | EGFR Mutation | This compound GI50 (nM) | Reference |

| PC-9 | del E746_A750 | ~10 | [8] |

| H1975 | L858R/T790M | ~30 | [4] |

| PC-9 GR (Gefitinib Resistant) | del E746_A750/T790M | ~20 | [4] |

Table 2: Growth inhibition (GI50) of this compound in NSCLC cell lines. The GI50 values indicate the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Experimental Protocols

Cell Culture and Treatment

NSCLC cell lines such as PC-9 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M) are commonly used to study the effects of this compound. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For drug treatment, cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound (typically ranging from 0.01 to 10 µM) or DMSO as a vehicle control for the indicated time periods (e.g., 6, 24, or 72 hours).

Western Blot Analysis of AKT and ERK Phosphorylation

Western blotting is a key technique to assess the phosphorylation status of AKT and ERK following this compound treatment.

Protocol:

-

Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Antibodies are typically diluted in 5% BSA in TBST according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry analysis is performed to quantify the changes in protein phosphorylation levels relative to the total protein and vehicle-treated controls.

Cell Viability Assay

The effect of this compound on cell proliferation and viability is commonly measured using an MTS or MTT assay.

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

MTS/MTT Reagent Addition: After the incubation period, MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the GI50 values are calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits EGFR, blocking downstream AKT and ERK signaling.

Caption: Workflow for Western blot analysis of AKT and ERK phosphorylation.

Resistance to this compound and Reactivation of ERK Signaling

Despite the efficacy of this compound, acquired resistance can emerge. A primary mechanism of resistance involves the reactivation of the ERK signaling pathway, which can occur through several mechanisms, including:

-

MAPK1 (ERK2) Amplification: Increased copy number of the MAPK1 gene can lead to elevated levels of ERK2 protein, allowing the signaling pathway to remain active despite EGFR inhibition by this compound.[9]

-

Downregulation of ERK Phosphatases: Reduced expression of dual-specificity phosphatases (DUSPs), such as DUSP6, which normally dephosphorylate and inactivate ERK, can lead to sustained ERK activation.[9]

Studies have shown that in this compound-resistant cells, while EGFR phosphorylation remains inhibited, the phosphorylation of ERK1/2 is not completely suppressed.[9] This persistent ERK signaling can drive cell proliferation and survival, thereby conferring resistance to this compound.[9]

Conclusion

This compound is a powerful tool for inhibiting mutant EGFR and its downstream AKT and ERK signaling pathways. This technical guide provides a foundational understanding of its mechanism of action, methods for its evaluation, and insights into potential resistance mechanisms. A thorough understanding of these aspects is critical for the continued development of effective therapeutic strategies for EGFR-mutant NSCLC and for overcoming the challenge of acquired drug resistance. Future research should focus on combination therapies that can prevent or overcome resistance mediated by the reactivation of the ERK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel mutant-selective EGFR kinase ... | Article | H1 Connect [archive.connect.h1.co]

- 3. researchgate.net [researchgate.net]

- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of WZ4002's Selectivity for Mutant EGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of WZ4002's selectivity for mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC). This compound is a potent, irreversible inhibitor that demonstrates significant efficacy against EGFR isoforms harboring the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. This document details the key interactions, quantitative inhibitory data, and experimental methodologies that elucidate the mechanism of this selectivity.

Introduction to EGFR and the T790M Resistance Mutation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR kinase domain, such as L858R and exon 19 deletions, are key drivers in a subset of NSCLCs, making EGFR an attractive therapeutic target. First-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib were developed to target these activating mutations. However, their clinical efficacy is often limited by the emergence of acquired resistance, most commonly through the T790M mutation in the EGFR kinase domain.[3][4]

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790, the "gatekeeper" residue within the ATP-binding pocket of the kinase.[3] This substitution sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP, thereby reducing the potency of these drugs.[3][5] this compound was developed as a third-generation EGFR inhibitor specifically designed to overcome this resistance mechanism.[3][6]

The Molecular Mechanism of this compound Selectivity

The selectivity of this compound for mutant EGFR, particularly the T790M variant, is a result of a combination of covalent and non-covalent interactions within the ATP-binding cleft of the kinase domain. The crystal structure of this compound in complex with the EGFR T790M mutant (PDB ID: 3IKA) provides critical insights into its mechanism of action.[7][8]

Key Structural Features:

-

Covalent Bond Formation: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[4][7][8] This covalent linkage is crucial for its potent and sustained inhibition.

-

Interaction with the Hinge Region: The anilinopyrimidine core of this compound forms a bidentate hydrogen bonding interaction with the hinge residue Met793.[7][9] This interaction is a common feature of many kinase inhibitors and helps to anchor the compound in the ATP-binding site.

-

Exploiting the T790M Mutation: The chlorine substituent on the pyrimidine ring of this compound makes favorable contact with the mutant gatekeeper residue, Met790.[7] The increased hydrophobicity of methionine compared to threonine at this position likely contributes to the enhanced potency of this compound against the T790M mutant.[7]

-

Active Conformation Binding: this compound binds to the active conformation of the EGFR kinase, with both the regulatory C-helix and the "DFG" segment of the activation loop in their inward, active positions.[7][8]

These interactions collectively allow this compound to potently inhibit the T790M mutant while exhibiting significantly lower activity against wild-type (WT) EGFR, thus providing a wider therapeutic window and reducing off-target toxicities.[7][10]

Quantitative Analysis of this compound Inhibition

The selectivity of this compound is quantitatively demonstrated by its differential inhibitory activity against various EGFR isoforms. The following tables summarize the reported IC50 and Ki values from in vitro assays.

Table 1: IC50 Values of this compound Against Various EGFR Genotypes in Ba/F3 Cells

| EGFR Genotype | IC50 (nM) |

| L858R | 2[10][11] |

| L858R/T790M | 8[10][11] |

| delE746_A750 | 2-3[10][11] |

| delE746_A750/T790M | 2-6[10] |

Table 2: Inhibition Constants (Ki) of this compound for Different EGFR Forms

| EGFR Form | Ki (nM) |

| EGFR delE746_A750/T790M | 1.8[12] |

| EGFR T790M | 4[12] |

| EGFR delE746_A750 | 5[12] |

| EGFR L858R | 8.5[12] |

| Wild-Type EGFR | 13.6[12] |

As the data indicates, this compound is significantly more potent against EGFR mutants, including the double mutant L858R/T790M, compared to the wild-type receptor.

Experimental Protocols

The following sections detail the methodologies employed to elucidate the structural basis and inhibitory activity of this compound.

In Vitro EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant wild-type and mutant EGFR kinase domains.

Methodology:

An ATP/NADH coupled assay system in a 96-well format is utilized.[7][10]

-

Reagents:

-

Recombinant EGFR kinase domain (WT or mutant)

-

This compound at various concentrations

-

ATP

-

NADH

-

Phosphoenolpyruvate

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

The EGFR kinase is incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The production of ADP is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase.

-

The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.

-

IC50 values are calculated by fitting the dose-response curves to a standard sigmoidal model.

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with the EGFR T790M kinase domain.

Methodology:

The crystal structure of this compound bound to EGFR T790M was determined as previously described.[7][8]

-

Protein Expression and Purification:

-

The kinase domain of EGFR (T790M mutant) is expressed in an appropriate system (e.g., insect cells).

-

The protein is purified using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

The purified EGFR T790M is incubated with an excess of this compound to ensure complex formation.

-

The protein-inhibitor complex is concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).

-

Crystals are grown in a specific precipitant solution.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model.

-

The model is refined against the experimental data, and the inhibitor is built into the electron density map. The structure was refined to a crystallographic R-value of 21.3% (Rfree = 25.4%) with data extending to 2.9 Å resolution.[7][8]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.

References

- 1. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structural basis of mutant-selectivity and drug-resistance related to CO-1686 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

Methodological & Application

Application Notes: WZ4002 In Vitro Cell Viability Assays

Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It is specifically designed to target activating mutations of EGFR (such as L858R and exon 19 deletions) as well as the T790M "gatekeeper" mutation, which commonly confers resistance to first and second-generation EGFR inhibitors.[3][4][5] The mechanism of action involves the formation of a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, thereby irreversibly blocking its signaling activity.[3][6][7] This inhibition prevents the downstream activation of key pro-survival signaling pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.[3][8][9] Notably, this compound is significantly more potent against mutant forms of EGFR compared to the wild-type (WT) receptor, which may result in a wider therapeutic window and reduced toxicity.[3][8]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines using a standard colorimetric cell viability assay, such as those using MTS or MTT reagents.

Signaling Pathway of this compound Action

The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and auto-phosphorylates, creating docking sites for adaptor proteins like GRB2. This initiates downstream cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. This compound selectively and irreversibly binds to mutant EGFR, preventing this phosphorylation cascade.

Caption: EGFR signaling pathway and this compound inhibition point.

Experimental Protocol: Cell Viability Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a 96-well plate format. The assay is based on the reduction of a tetrazolium salt (like MTS or MTT) by metabolically active cells to form a colored formazan product.

Materials and Reagents

-

Cell Line: EGFR-mutant non-small cell lung cancer (NSCLC) cell line (e.g., H1975, PC-9ER).

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution (e.g., 10 mM in DMSO).

-

Reagents:

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Cell Viability Reagent: MTS (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL in PBS).

-

If using MTT: Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

-

-

Equipment:

-

96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

-

Multichannel pipette.

-

Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Dilute cells in culture medium to a final concentration that will result in 50-70% confluency after 72 hours (e.g., 3,000-5,000 cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range would be 1 nM to 10 µM.

-

Prepare a vehicle control using the same final concentration of DMSO as the highest this compound concentration.

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only as a background control.

-

Return the plate to the incubator for 72 hours.[8]

-

-

Cell Viability Assessment (MTS Method):

-

After the 72-hour incubation, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only (background) wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

-

-

Plot the percentage of viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for this compound in vitro cell viability assay.

Data Presentation: this compound Potency

The following table summarizes the reported IC50 values for this compound in various cell lines, demonstrating its potent and selective activity against EGFR mutants.

| Cell Line | EGFR Mutation Status | Reported IC50 (nM) |

| NSCLC Lines | ||

| H1975 | L858R / T790M | 5 - 132 |

| PC-9 GR | del E746-A750 / T790M | ~300-fold lower than HKI-272 |

| HCC827 | del E746-A750 | 7 |

| Engineered Ba/F3 Lines | ||

| Ba/F3 | EGFR L858R | 2 |

| Ba/F3 | EGFR L858R / T790M | 8 |

| Ba/F3 | EGFR del E746-A750 | 2 |

| Ba/F3 | EGFR del E746-A750 / T790M | 6 |

Data compiled from multiple sources.[3][8][10][11] IC50 values can vary based on the specific assay conditions and cell line passage number.

References

- 1. Facebook [cancer.gov]

- 2. apexbt.com [apexbt.com]

- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. dovepress.com [dovepress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Establishing a WZ4002 Treatment Protocol for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4002 is a potent, third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high efficacy against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations, including the T790M resistance mutation, which confers resistance to first and second-generation EGFR TKIs like gefitinib and erlotinib.[3][4] this compound acts as an irreversible inhibitor by covalently binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[3][5] This specific targeting of mutant EGFR while sparing wild-type (WT) EGFR leads to a favorable therapeutic window with reduced toxicity.[3][4] These application notes provide detailed protocols for establishing a this compound treatment regimen in cancer cell lines, focusing on assessing cell viability and target engagement.

Mechanism of Action

This compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The primary targets are activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[3][6][7] Inhibition of EGFR phosphorylation by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK signaling cascades, ultimately inducing apoptosis and inhibiting tumor growth.[3][7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate treatment concentrations.

Table 1: this compound IC50 Values in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | del E746_A750 | 3 |

| HCC827 | del E746_A750 | 7[7] |

| NCI-H3255 | L858R | 2 |

| NCI-H1975 | L858R/T790M | 8 |

| PC-9 GR | del E746_A750/T790M | 2 |

Table 2: this compound IC50 Values in Ba/F3 Cells Expressing EGFR Mutations

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| Ba/F3 | EGFR L858R | 2[6][7] |

| Ba/F3 | EGFR L858R/T790M | 8[6][7] |

| Ba/F3 | EGFR E746_A750 | 3 |

| Ba/F3 | EGFR E746_A750/T790M | 2[6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTS Assay: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blotting for Phospho-EGFR, Phospho-AKT, and Phospho-ERK

This protocol is used to assess the inhibitory effect of this compound on the EGFR signaling pathway.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 or 16 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. β-actin is typically used as a loading control.

Troubleshooting

-

High IC50 values: Ensure the cell line harbors an EGFR mutation sensitive to this compound. Check the purity and activity of the this compound compound.

-

No inhibition of downstream signaling: Confirm that the treatment duration and concentration are sufficient. Verify the quality of the antibodies used for western blotting. In some cases, resistance mechanisms involving reactivation of the ERK pathway may be present.[8][9]

-

Inconsistent results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting and serial dilutions.

Conclusion

This compound is a valuable tool for studying EGFR-mutant cancers, particularly those with acquired resistance to earlier-generation TKIs. The protocols provided here offer a framework for researchers to effectively utilize this compound in their in vitro studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Further investigation into potential resistance mechanisms, such as those involving MET amplification or activation of the IGF1R pathway, may be warranted in specific contexts.[10][11][12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WZ4002 in Mouse Xenograft Models of Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction:

WZ4002 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant activity against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation, while showing markedly less activity against wild-type (WT) EGFR.[2][4] This selectivity provides a therapeutic advantage by minimizing toxicities associated with the inhibition of WT EGFR.[3] In preclinical mouse xenograft models of lung cancer, this compound has been shown to effectively inhibit tumor growth and induce tumor regression.[1][2][5] These application notes provide detailed protocols for the use of this compound in such models, including information on its mechanism of action, formulation, and methods for evaluating its in vivo efficacy.

Mechanism of Action

This compound is a third-generation EGFR-TKI that forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[5] This irreversible binding is highly effective against EGFR mutations that confer resistance to first and second-generation TKIs, most notably the T790M "gatekeeper" mutation.[2][5] By inhibiting the autophosphorylation of mutant EGFR, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[1][5]

Diagram of the this compound Signaling Pathway:

Caption: this compound covalently inhibits mutant EGFR, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro IC₅₀ Values of this compound against various EGFR genotypes.

| Cell Line/Genotype | IC₅₀ (nM) | Reference |

| EGFRL858R | 2 | [1] |

| EGFRL858R/T790M | 8 | [1] |

| EGFRE746_A750 | 3 | [1] |

| EGFRE746_A750/T790M | 2 | [1] |

Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models.

| Mouse Model | Cell Line/EGFR status | This compound Dose | Treatment Duration | Outcome | Reference |

| Genetically Engineered | EGFRdelE746_A750/T790M | 2.5 mg/kg or 25 mg/kg | 2 doses, 16h apart | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation | [5] |

| Genetically Engineered | EGFRL858R/T790M | 2.5 mg/kg or 25 mg/kg | 2 doses, 16h apart | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation | [5] |

| Genetically Engineered | EGFRdelE746_A750/T790M or EGFRL858R/T790M | Not specified | 2 weeks | Significant tumor regression | [5] |

| Xenograft | PC-9/HGF#5 | 25 mg/kg daily | 14-21 days | Tumor growth inhibition | |

| Xenograft | H1975 | 25 mg/kg daily | 14-21 days | Tumor growth inhibition | |

| Xenograft | HCC827ER | 25 mg/kg daily | 14-21 days | Tumor growth inhibition | |

| Genetically Engineered | EGFRdel19/T790M with MET overexpression | 50 mg/kg daily | 2 weeks | Resistance to monotherapy | [6] |

| Genetically Engineered | EGFRdel19/T790M with MET overexpression | 50 mg/kg this compound + 20 or 50 mg/kg crizotinib daily | 2 weeks | Tumor regression | [6] |

Experimental Protocols

This compound Formulation for Oral Gavage

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound powder

-